tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 886766-22-9
VCID: VC12023503
InChI: InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

CAS No.: 886766-22-9

Cat. No.: VC12023503

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate - 886766-22-9

Specification

CAS No. 886766-22-9
Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14/h8,15H,4-7H2,1-3H3
Standard InChI Key QDJQPSDQSUMFFG-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is formally named tert-butyl (2R)-2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate under IUPAC guidelines, indicating the stereochemistry at the second position of the piperazine ring . Common synonyms include:

  • 1-Boc-2-(2,2,2-trifluoroethyl)piperazine

  • tert-Butyl (R)-2-(trifluoroethyl)piperazine-1-carboxylate

  • CAS 1240586-07-5 .

Molecular and Structural Data

The molecular structure (Fig. 1) comprises a six-membered piperazine ring with a Boc group at the 1-position and a trifluoroethyl substituent at the 2-position. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC11H19F3N2O2\text{C}_{11}\text{H}_{19}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight268.28 g/mol
Boiling Point342.1°C (estimated)
LogP (Partition Coefficient)1.87

The trifluoroethyl group (CH2CF3-\text{CH}_2\text{CF}_3) introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves nucleophilic substitution or reductive amination reactions. A common route (Scheme 1) starts with tert-butyl piperazine-1-carboxylate and 2,2,2-trifluoroethyl iodide under basic conditions:

tert-Butyl piperazine-1-carboxylate+CF3CH2IBaseDCMProduct\text{tert-Butyl piperazine-1-carboxylate} + \text{CF}_3\text{CH}_2\text{I} \xrightarrow[\text{Base}]{\text{DCM}} \text{Product}

Key Steps:

  • Deprotonation: Piperazine nitrogen attacks the trifluoroethyl halide.

  • Boc Protection: Maintains regioselectivity during functionalization .

Optimization Challenges

  • Steric Hindrance: The Boc group at N1 limits accessibility to the adjacent nitrogen, requiring prolonged reaction times (12–24 hrs).

  • Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity, but fluorinated byproducts may complicate isolation.

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal studies reveal a chair conformation for the piperazine ring, with the trifluoroethyl group in an equatorial orientation. The Boc carbonyl oxygen forms intramolecular hydrogen bonds with the N-H of the piperazine, stabilizing the structure .

Spectroscopic Signatures

  • NMR:

    • 1H^1\text{H}: δ 1.43 (s, 9H, Boc), δ 3.42 (m, 4H, piperazine), δ 2.75 (q, 2H, CH2CF3-\text{CH}_2\text{CF}_3 ) .

    • 19F^{19}\text{F}: δ -66.2 ppm (t, J=10.4HzJ = 10.4 \, \text{Hz}) .

  • IR: Strong absorbance at 1695 cm1^{-1} (C=O stretch).

Applications in Pharmaceutical Research

Kinase Inhibitor Development

The compound serves as a precursor to irreversible kinase inhibitors. The trifluoroethyl group enhances binding affinity to ATP pockets via hydrophobic interactions and fluorine-mediated hydrogen bonding. For example, derivatives targeting EGFR (epidermal growth factor receptor) show IC50_{50} values < 10 nM in preclinical models.

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